Acetone,ethyl methyl acetal

Description

Historical Perspectives on Acetal (B89532) and Ketal Chemistry

The study of acetals and ketals has a long history, fundamentally linked to the exploration of carbonyl chemistry. The formation of these compounds is a reversible reaction, a principle that has been strategically employed in organic synthesis for the protection of carbonyl groups. lscollege.ac.infiveable.me The stability of acetals and ketals under basic and nucleophilic conditions makes them ideal protecting groups, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl functionality. fiveable.meorganic-chemistry.org The subsequent deprotection can be readily achieved under acidic conditions, regenerating the original carbonyl compound. fiveable.me

The Significance of Asymmetric Ketals in Modern Organic Synthesis

The development of methods for asymmetric synthesis, which allows for the selective creation of one enantiomer of a chiral molecule, has been a major focus in modern organic chemistry. numberanalytics.combohrium.com This is particularly crucial in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. bohrium.commdpi.com

Asymmetric ketals, which possess a stereogenic center at the ketal carbon, are valuable chiral building blocks and intermediates in the synthesis of complex, optically active molecules. researchgate.netnih.gov Their utility stems from the ability to introduce chirality that can direct subsequent stereoselective reactions. The synthesis of these compounds often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the ketalization reaction. frontiersin.org The field has seen significant advancements through the development of organocatalytic methods, which provide an environmentally benign approach to asymmetric synthesis. researchgate.netfrontiersin.org

Structural and Stereochemical Considerations for Acetone (B3395972), Ethyl Methyl Acetal

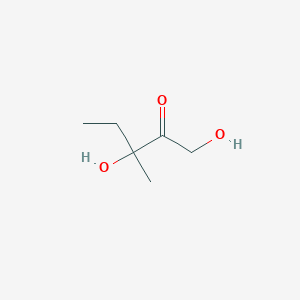

Acetone, ethyl methyl acetal, as its name suggests, is the mixed ketal derived from acetone and two different alcohols: ethanol (B145695) and methanol (B129727). The central carbon atom, originating from the carbonyl carbon of acetone, is bonded to two methyl groups, an ethoxy group (-OCH2CH3), and a methoxy (B1213986) group (-OCH3). This arrangement makes the central carbon a stereocenter, meaning that Acetone, ethyl methyl acetal can exist as a pair of enantiomers.

Below is a table summarizing key structural and chemical properties of Acetone, ethyl methyl acetal:

| Property | Value |

| IUPAC Name | 2-ethoxy-2-methoxypropane |

| CAS Number | 29328-22-1 chemicalbook.com |

| Molecular Formula | C6H14O2 guidechem.com |

| Molecular Weight | 118.176 g/mol guidechem.com |

| Canonical SMILES | CCOC(C)(C)OC guidechem.com |

| InChI Key | HXDWMTYIWJLRJA-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 18.5 Ų guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

Overview of Contemporary Research Domains Pertaining to Asymmetric Ketals

Current research in the field of asymmetric ketals is vibrant and multifaceted, with a strong emphasis on developing novel and efficient synthetic methodologies. Key areas of investigation include:

Organocatalytic Asymmetric Synthesis: A significant portion of modern research focuses on the use of small organic molecules as catalysts to induce enantioselectivity in ketalization and related reactions. researchgate.netresearchgate.net This approach avoids the use of often toxic and expensive metal catalysts.

Development of Novel Chiral Catalysts and Ligands: The design and synthesis of new chiral ligands and catalysts are crucial for expanding the scope and improving the efficiency of asymmetric ketal synthesis. numberanalytics.com

Application in the Synthesis of Bioactive Molecules: Asymmetric ketals serve as key intermediates in the total synthesis of natural products and pharmaceuticals. nih.gov Research continues to explore their application in constructing complex molecular architectures with high stereocontrol. researchgate.net

Mechanistic Studies: A deeper understanding of the reaction mechanisms underlying asymmetric ketal formation allows for the rational design of more effective catalysts and reaction conditions. rsc.org

Structure

2D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1,3-dihydroxy-3-methylpentan-2-one |

InChI |

InChI=1S/C6H12O3/c1-3-6(2,9)5(8)4-7/h7,9H,3-4H2,1-2H3 |

InChI Key |

RTXWQAPTDCBWHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetone, Ethyl Methyl Acetal

Direct Acetalization Routes from Acetone (B3395972) and Mixed Alcohol Substrates

The direct condensation of acetone with a mixture of methanol (B129727) and ethanol (B145695) is the most straightforward conceptual route to acetone ethyl methyl acetal (B89532). The reaction is an equilibrium process that requires a catalyst, typically an acid, to proceed at a reasonable rate. youtube.com The fundamental mechanism involves the initial formation of a hemiacetal intermediate, followed by the elimination of water and subsequent reaction with a second alcohol molecule. mdpi.com When two different alcohols are present, a competitive reaction scenario arises, necessitating precise control over catalytic and reaction conditions to selectively favor the formation of the mixed acetal.

The choice of catalyst is paramount in directing the acetalization reaction towards the desired product. Both homogeneous and heterogeneous acid catalysts are employed, each with distinct mechanistic pathways and operational advantages. google.com

Brønsted acids are conventional catalysts for acetal formation. The mechanism involves the protonation of the carbonyl oxygen of acetone, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol. mdpi.com In a mixed alcohol system, optimization is critical. Key strategies include:

Sequential Addition: Introducing the alcohols sequentially rather than as a mixture can provide a degree of control. For instance, reacting acetone with one alcohol to form the hemiacetal before introducing the second alcohol can influence the final product distribution.

Control of Stoichiometry: Varying the molar ratio of methanol to ethanol can shift the product equilibrium, although achieving high selectivity for the asymmetric product remains challenging due to the similar nucleophilicity of the two alcohols.

Water Removal: As acetalization is a reversible reaction, continuous removal of the water by-product (e.g., through azeotropic distillation with a solvent like toluene) is essential to drive the equilibrium towards product formation. youtube.commdpi.com

Common Brønsted acids used in acetal synthesis include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA). acs.org

Lewis acids catalyze acetalization by coordinating with the carbonyl oxygen of acetone, thereby activating the carbonyl group for nucleophilic attack. researchgate.net This mechanism differs from Brønsted acid catalysis and can offer different selectivity profiles. The strength and nature of the Lewis acid are crucial determinants of catalytic activity. researchgate.net

The accepted mechanism for Lewis acid-catalyzed acetal formation involves two main steps:

Coordination of the carbonyl oxygen with the metal center of the Lewis acid.

Nucleophilic attack of an alcohol molecule on the activated carbonyl carbon, followed by subsequent steps of proton transfer and water elimination to form the final acetal. researchgate.net

Studies on the acetalization of acetone with other alcohols using Lewis acid beta zeolites (such as Sn-Beta and Zr-Beta) have demonstrated their effectiveness. rug.nl The activity of these catalysts is linked to the strength and accessibility of the Lewis acid sites within the zeolite framework. For instance, infrared spectroscopy studies of acetone adsorbed on metal-exchanged montmorillonite clays show direct interaction between the acetone carbonyl group and the Lewis acidic metal centers (e.g., Fe³⁺), confirming the activation mechanism. researchgate.net

To overcome the separation and corrosion issues associated with homogeneous catalysts, significant research has focused on developing solid acid catalysts. acs.orgmdpi.com These heterogeneous systems offer advantages such as ease of recovery, reusability, and often, enhanced selectivity. researchgate.net

Molecular Sieves: Zeolites and other molecular sieves, such as SAPO-34, possess well-defined pore structures and tunable acidity, making them effective catalysts. google.com Their shape-selective properties can potentially influence the product distribution in competitive reactions. A method for synthesizing acetone dimethyl acetal utilizes HZSM-5 or SAPO-34 molecular sieves in conjunction with acidic resins, demonstrating their utility in acetalization. google.com

Supported Acids: These catalysts involve immobilizing acidic species on a solid support. Examples include:

Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 and Amberlyst-46 are widely used and have shown high activity in the acetalization of acetone with glycerol (B35011). researchgate.net Their performance is often correlated with the density of acid sites. researchgate.net

Sulfonated Carbons: Materials like sulfonated carbon-silica composites provide high acidity and have been effective in producing acetals. mdpi.com

Metal Oxides: Promoted zirconia and silica-supported molybdenum phosphate have demonstrated excellent conversion and selectivity in acetone acetalization reactions. mdpi.comresearchgate.net

The table below summarizes the performance of various heterogeneous catalysts in related acetone acetalization reactions, providing insights applicable to the synthesis of acetone ethyl methyl acetal.

| Catalyst | Reactants | Temperature (°C) | Time (h) | Acetone Conversion (%) | Selectivity (%) |

| Amberlyst-15 | Acetone, Glycerol | 60 | 3 | 87.4 | >95 (for Solketal) |

| Promoted Zirconia | Acetone, Glycerol | 120 | 4 | 92 | 96 (for Solketal) |

| 5wt% Modified Zeolite Beta | Acetone, Glycerol | 40 | 1 | 87.5 | >95 (for Solketal) |

| Silica-Molybdenum Phosphate | Acetone, Glycerol | Room Temp. | 1 | 100 | 98 (for Solketal) |

This table is generated based on data from analogous acetalization reactions of acetone, primarily with glycerol, to illustrate catalyst efficacy.

The reaction medium can significantly influence the rate and equilibrium position of acetalization. While many modern processes aim for solvent-free conditions to improve green credentials, the strategic use of a solvent can be beneficial. acs.orgmdpi.com Solvents can help solubilize reactants, facilitate heat transfer, and, crucially, aid in the removal of water to drive the reaction to completion. mdpi.com

Ionic liquids (ILs) are salts with melting points near room temperature that are gaining attention as "neoteric solvents" for chemical processes. ua.es Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive for reaction medium engineering.

In the context of acetalization, ILs can serve multiple roles:

Solvent: They can act as the reaction medium. Studies on the thermodynamic properties and interactions between various ionic liquids and acetone indicate that favorable hydrogen bonds can be established, which can influence the reaction environment. nih.govresearchgate.net

Catalyst: Brønsted acidic ionic liquids, which incorporate an acidic functional group into the cation or anion, can function as both the solvent and the catalyst, simplifying the reaction system.

Co-catalyst/Promoter: Even non-acidic ILs can promote reactions by stabilizing intermediates or enhancing catalyst activity.

For example, heteropoly ionic liquids supported on metal-organic frameworks (MOFs) have been developed as highly effective and reusable catalysts for the acetalization of glycerol with acetone under solvent-free conditions, showcasing the potential of advanced ionic liquid-based systems. acs.org The ability to tune the properties of ILs by modifying their cation and anion structures offers a powerful tool for optimizing the synthesis of specific target molecules like acetone ethyl methyl acetal. researchgate.net

Solvent Effects and Reaction Medium Engineering

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing waste and often enhancing reaction rates. In the context of acetal synthesis, these protocols typically involve the reaction of a carbonyl compound with an alcohol or orthoformate in the presence of a catalyst, without a conventional solvent.

Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has been demonstrated as a highly efficient and reusable catalyst for acetalization under solvent-free conditions. missouri.eduorganic-chemistry.org This method is particularly effective when using trialkyl orthoformates as reagents. missouri.eduorganic-chemistry.org While many acetalizations proceed efficiently without a solvent, weakly electrophilic carbonyl compounds may still necessitate an alcohol as the solvent to facilitate the reaction. missouri.eduorganic-chemistry.org

The advantages of solvent-free approaches include reduced environmental impact, simplified work-up procedures, and often milder reaction conditions. The solid catalyst can typically be recovered by simple filtration and reused, adding to the economic and environmental benefits of the process.

Water Scavenging Techniques and Equilibrium Control

Acetal formation is a reversible reaction, and the removal of water is crucial to drive the equilibrium toward the product side. total-synthesis.comlibretexts.org Several techniques have been developed to effectively scavenge the water produced during the reaction.

A classic physical method for water removal is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation. total-synthesis.com This technique is highly effective but requires the use of a solvent that forms an azeotrope with water, such as benzene or toluene.

Chemical water scavengers offer an alternative, often more convenient, method. Trialkyl orthoformates, such as trimethyl orthoformate, are commonly employed for this purpose. organic-chemistry.orgtotal-synthesis.com They react with water to form an alcohol and a formate ester, effectively removing water from the equilibrium and driving the formation of the desired acetal. organic-chemistry.org Other dehydrating agents that can be used include molecular sieves, anhydrous salts like calcium chloride, and certain organosilicon compounds. libretexts.orgafinitica.commasterorganicchemistry.com The choice of water scavenging technique depends on the specific reaction conditions, the scale of the reaction, and the sensitivity of the substrates to the reagents used.

Transacetalization Strategies for Acetone, Ethyl Methyl Acetal

Transacetalization provides an alternative route to mixed acetals like acetone, ethyl methyl acetal, by exchanging the alkoxy groups of a pre-existing acetal.

Interconversion from Symmetrical Acetone Dialkyl Acetals

The synthesis of acetone, ethyl methyl acetal can be achieved through the interconversion of a symmetrical acetone dialkyl acetal, such as acetone dimethyl acetal or acetone diethyl acetal. This process involves reacting the symmetrical acetal with the desired alcohol (e.g., ethanol with acetone dimethyl acetal, or methanol with acetone diethyl acetal) in the presence of an acid catalyst. The equilibrium can be shifted towards the formation of the mixed acetal by using a large excess of the reactant alcohol or by removing the more volatile alcohol byproduct through distillation.

Catalytic Approaches for Transacetalization Efficacy

The efficiency of transacetalization is highly dependent on the catalyst employed. A variety of catalysts have been shown to be effective for this transformation. Zirconium tetrachloride (ZrCl₄) is a notable catalyst that facilitates both acetalization and in situ transacetalization under mild conditions. missouri.edu Other Lewis acids and Brønsted acids are also commonly used to catalyze this exchange. For instance, acid-catalyzed transacetalization in excess acetone is a common method for the deprotection of acetals, highlighting the reversibility and catalytic nature of this process. organic-chemistry.org The choice of catalyst can influence the reaction rate and selectivity, and optimization is often necessary to achieve high yields of the desired mixed acetal.

Novel and Green Chemistry Synthetic Pathways

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis represents a key advancement in this area.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. anton-paar.com By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts. anton-paar.commtak.hu

In the context of acetal synthesis, microwave-assisted methods can accelerate the reaction between a carbonyl compound and an alcohol in the presence of a suitable catalyst. This technique is particularly beneficial for reactions that are slow under conventional heating or require harsh conditions. Both solvent-free and solvent-based microwave-assisted acetalizations have been reported, further expanding the versatility of this green chemistry approach. researchgate.netdergipark.org.tr The use of microwave irradiation can significantly enhance the efficiency of synthesizing acetone, ethyl methyl acetal, making it a more sustainable and time-effective method. anton-paar.com

Table 1: Comparison of Synthetic Methodologies for Acetal Synthesis

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Solvent-Free Protocols | Reaction conducted without a conventional solvent, often using a solid catalyst. missouri.eduorganic-chemistry.org | Reduced waste, simplified work-up, often milder conditions. researchgate.net | May not be suitable for all substrates, particularly weakly reactive ones. missouri.eduorganic-chemistry.org |

| Water Scavenging | Employs physical (e.g., Dean-Stark) or chemical (e.g., orthoformates) methods to remove water. organic-chemistry.orgtotal-synthesis.com | Drives the reaction equilibrium towards product formation, increasing yield. total-synthesis.com | May require specific apparatus or stoichiometric use of scavenging agents. organic-chemistry.orgtotal-synthesis.com |

| Transacetalization | Exchange of alkoxy groups from a pre-existing symmetrical acetal. missouri.edu | Provides an alternative route to mixed acetals. | Can result in a mixture of products if not driven to completion. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and uniform heating. anton-paar.com | Drastically reduced reaction times, increased yields, fewer byproducts. anton-paar.commtak.hu | Requires specialized microwave reactor equipment. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetone, ethyl methyl acetal |

| Acetone dimethyl acetal |

| Acetone diethyl acetal |

| Benzene |

| Calcium chloride |

| Ethanol |

| Formate ester |

| Methanol |

| Perchloric acid |

| Silica gel |

| Toluene |

| Trialkyl orthoformates |

| Trimethyl orthoformate |

Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of a wide range of chemical compounds, including acetals and ketals. This technology offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production.

The continuous flow synthesis of ketals, including those derived from acetone, typically involves the reaction of a ketone with an alcohol or a diol in the presence of a heterogeneous acid catalyst packed into a column or a microreactor. The use of solid acid catalysts is particularly advantageous in flow systems as it simplifies the purification process by eliminating the need for catalyst separation from the reaction mixture.

Several types of solid acid catalysts have been investigated for ketalization reactions in flow, including ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported acids on materials like silica or zirconia. These catalysts provide active sites for the acid-catalyzed reaction to occur as the reactant stream continuously passes through the packed bed.

The efficiency of the continuous flow synthesis of ketals is influenced by several factors, including the nature of the catalyst, the reaction temperature, the flow rate (which determines the residence time of the reactants in the catalytic zone), and the molar ratio of the reactants. By optimizing these parameters, high conversions and selectivities towards the desired ketal product can be achieved in short reaction times. For instance, the synthesis of homoallylic ketones has been demonstrated via a ketal-Claisen rearrangement in a continuous flow system using a solid-acid catalyst, showcasing the potential for complex transformations involving ketal intermediates. rsc.org

Table 1: Representative Data for Continuous Flow Ketal Synthesis

| Ketone | Alcohol | Catalyst | Temperature (°C) | Residence Time | Conversion (%) | Ketal Yield (%) |

|---|---|---|---|---|---|---|

| Cyclohexanone | Ethylene Glycol | Amberlyst-15 | 80 | 10 min | >95 | >95 |

| Butanone | 1,2-Propanediol | Tungstosilicic acid on Carbon | Reflux | 1.0 h | - | 78.5 nih.gov |

Biocatalytic and Enzymatic Approaches to Acetal Formation

Biocatalysis has gained significant attention as a green and sustainable alternative to traditional chemical synthesis. Enzymes, as biocatalysts, offer high selectivity (chemo-, regio-, and enantioselectivity) and operate under mild reaction conditions (physiological temperature and pressure), reducing energy consumption and the formation of unwanted byproducts.

The application of enzymes, particularly lipases, in organic synthesis is well-established for a variety of transformations, including esterification, transesterification, and amidation. While the enzymatic synthesis of esters is widely reported, the direct formation of acetals and ketals using enzymes is a less explored yet promising area of research. Lipases are known to be active in non-aqueous media, which is a prerequisite for acetalization reactions where water is a byproduct.

The proposed mechanism for lipase-catalyzed ketal formation involves the activation of the alcohol by the enzyme, followed by nucleophilic attack on the carbonyl carbon of the ketone. The removal of water from the reaction medium is crucial to shift the equilibrium towards the formation of the ketal product. This can be achieved by various methods, such as the use of molecular sieves or by conducting the reaction in a solvent that azeotropically removes water.

Immobilization of enzymes on solid supports is a common strategy to enhance their stability and reusability, making the biocatalytic process more economically viable. Immobilized lipases have been successfully employed in various organic transformations and could be applied to the synthesis of ketals.

Although specific research on the biocatalytic synthesis of acetone, ethyl methyl acetal is limited in the available literature, studies on the enzymatic synthesis of other acetals and the behavior of lipases in the presence of acetone and alcohols provide a foundation for developing such a process. For example, porcine pancreatic lipase (PPL) has shown high catalytic efficiency in cyclization reactions, indicating its potential for mediating reactions involving carbonyl compounds. nih.gov The table below presents hypothetical data for the biocatalytic synthesis of a ketal, based on the general principles of enzyme catalysis and findings from related studies.

Table 2: Hypothetical Data for Biocatalytic Ketal Synthesis

| Ketone | Alcohol | Enzyme | Solvent | Water Removal | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| Acetone | Ethanol | Immobilized Lipase | Toluene | Molecular Sieves | 40 | 48 | 75 |

Further research is needed to explore and optimize both flow chemistry and biocatalytic methodologies for the specific synthesis of acetone, ethyl methyl acetal, which could lead to more efficient, sustainable, and scalable production processes.

Mechanistic Investigations of Acetone, Ethyl Methyl Acetal Formation and Interconversion

Detailed Reaction Mechanisms of Asymmetric Ketalization

The synthesis of acetone (B3395972), ethyl methyl acetal (B89532) proceeds through a series of equilibrium steps, initiated by the activation of the acetone carbonyl group by an acid catalyst. The subsequent steps involve nucleophilic attack by the alcohol molecules, formation of a hemiacetal intermediate, and eventual dehydration to yield the final ketal product.

The first step in the acid-catalyzed formation of acetone, ethyl methyl acetal is the protonation of the carbonyl oxygen of acetone. researchgate.netgoogle.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohols, ethanol (B145695) and methanol (B129727). organic-chemistry.orgchemistrysteps.comnih.gov

Once the acetone is activated, both ethanol and methanol can act as nucleophiles, attacking the electrophilic carbonyl carbon. This results in the formation of two different protonated hemiacetal intermediates after the initial nucleophilic addition. The relative rates of formation of these intermediates will depend on the relative nucleophilicity and concentration of the two alcohols.

The subsequent deprotonation of these intermediates leads to the formation of two distinct hemiacetals: 2-methoxy-2-propanol and 2-ethoxy-2-propanol. These hemiacetals exist in equilibrium with the starting materials and can undergo further reaction to form the final ketal products.

The hydroxyl group of the hemiacetal is a poor leaving group. Therefore, in the presence of an acid catalyst, the hydroxyl group is protonated to form a good leaving group, water. google.comyoutube.com The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. youtube.com

This oxonium ion is a key intermediate and is highly electrophilic. It can then be attacked by a second alcohol molecule (either ethanol or methanol). If the initial hemiacetal was 2-methoxy-2-propanol, a subsequent attack by ethanol will lead to the formation of the desired mixed ketal, acetone, ethyl methyl acetal. Conversely, if the initial hemiacetal was 2-ethoxy-2-propanol, an attack by methanol will also yield the same mixed ketal.

The final step in the mechanism is the deprotonation of the resulting protonated ketal by a weak base (such as an alcohol molecule or the conjugate base of the acid catalyst) to yield the neutral acetone, ethyl methyl acetal and regenerate the acid catalyst. youtube.com

Kinetic Studies and Rate Law Determination

A hypothetical rate law could be expressed as:

Rate = k[Acetone][H⁺][Ethanol]ⁿ[Methanol]ᵐ

Where:

k is the rate constant.

[Acetone], [H⁺], [Ethanol], and [Methanol] are the concentrations of the respective species.

n and m are the reaction orders with respect to ethanol and methanol, which would need to be determined experimentally.

Experimental determination of the rate law would involve systematically varying the concentrations of each reactant and the catalyst while monitoring the rate of formation of acetone, ethyl methyl acetal, likely using techniques such as gas chromatography.

Identification and Mitigation of Competing Reactions and By-product Formation

The primary competing reactions in the synthesis of acetone, ethyl methyl acetal are the formations of the two symmetric ketals: 2,2-dimethoxypropane and 2,2-diethoxypropane. These arise from the reaction of acetone with two molecules of the same alcohol.

Table 1: Potential Products in the Ketalization of Acetone with Ethanol and Methanol

| Reactants | Product | Product Type |

| Acetone + 2 Methanol | 2,2-Dimethoxypropane | Symmetric Ketal |

| Acetone + 2 Ethanol | 2,2-Diethoxypropane | Symmetric Ketal |

| Acetone + Methanol + Ethanol | Acetone, ethyl methyl acetal | Asymmetric (Mixed) Ketal |

The relative yields of these three products are governed by both kinetic and thermodynamic factors. wikipedia.org The statistical distribution would favor the formation of the mixed ketal if the reactivities of methanol and ethanol were identical. However, differences in nucleophilicity and steric hindrance can influence the product ratio.

Mitigation strategies to favor the formation of the desired asymmetric ketal could include:

Control of Reactant Stoichiometry: Adjusting the molar ratio of ethanol to methanol could shift the equilibrium towards the formation of the mixed ketal.

Catalyst Selection: While not extensively studied for this specific reaction, the choice of acid catalyst could potentially influence the selectivity.

Transketalization: An alternative route could involve the synthesis of one of the symmetric ketals (e.g., 2,2-dimethoxypropane) followed by a transketalization reaction with the other alcohol (ethanol) under acidic conditions to form the mixed ketal.

Another potential side reaction is the acid-catalyzed self-condensation of acetone (an aldol condensation), although this is generally more significant under stronger basic or acidic conditions and higher temperatures than typically used for ketalization.

Role of Intermediates in Reaction Pathway Control

The hemiacetal intermediates, 2-methoxy-2-propanol and 2-ethoxy-2-propanol, are crucial crossroads in the reaction pathway. The relative stability and reactivity of these intermediates can influence the final product distribution.

The equilibrium concentration of each hemiacetal is dependent on the initial concentrations of the respective alcohols. The subsequent reaction of these hemiacetals with either methanol or ethanol determines the final ketal formed.

Table 2: Reaction Pathways from Hemiacetal Intermediates

| Hemiacetal Intermediate | Attacking Alcohol | Final Ketal Product |

| 2-Methoxy-2-propanol | Methanol | 2,2-Dimethoxypropane |

| 2-Methoxy-2-propanol | Ethanol | Acetone, ethyl methyl acetal |

| 2-Ethoxy-2-propanol | Methanol | Acetone, ethyl methyl acetal |

| 2-Ethoxy-2-propanol | Ethanol | 2,2-Diethoxypropane |

Controlling the reaction conditions to favor the formation of one hemiacetal over the other, or to influence the selectivity of the second nucleophilic attack, would be key to maximizing the yield of acetone, ethyl methyl acetal. For instance, a stepwise addition of the alcohols could potentially offer a degree of control over the final product distribution.

Reactivity and Chemical Transformations of Acetone, Ethyl Methyl Acetal

Controlled Hydrolysis and Regenerative Strategies

The hydrolysis of acetone (B3395972), ethyl methyl acetal (B89532) to regenerate the parent ketone, acetone, and the corresponding alcohols, ethanol (B145695) and methanol (B129727), is a fundamental transformation. The control of this process is crucial, particularly when the acetal moiety is employed as a protecting group.

The hydrolysis of acetals and ketals is well-known to be catalyzed by acids. researchgate.net The mechanism of this reaction for unsymmetrical ketals like acetone, ethyl methyl acetal generally proceeds through a protonation step, followed by the departure of one of the alcohol moieties to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which then undergoes further hydrolysis to yield the ketone and the two different alcohols.

Table 1: Representative Factors Influencing Acid-Catalyzed Hydrolysis of Ketals

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases with decreasing pH | Higher concentration of H+ leads to more rapid protonation of the acetal oxygen. researchgate.net |

| Steric Hindrance | Generally decreases with increased steric hindrance around the acetal carbon | Steric crowding can hinder the approach of water to the oxocarbenium ion intermediate. |

| Electronic Effects | Electron-donating groups on the carbonyl component stabilize the oxocarbenium ion, potentially increasing the rate. | Stabilization of the rate-determining intermediate lowers the activation energy. researchgate.net |

| Solvent | Polar protic solvents facilitate the reaction | Solvation of the charged intermediates and reactants is important for the reaction to proceed. |

Note: This table presents general trends for ketal hydrolysis and is intended to be illustrative for acetone, ethyl methyl acetal in the absence of specific experimental data.

In the context of organic synthesis, the acetal group often serves as a protecting group for carbonyl functionalities. The ability to selectively remove this group in the presence of other sensitive functional groups is of paramount importance. Various mild and chemoselective methods have been developed for the deprotection of acetals and ketals.

These protocols often employ Lewis acids or other reagents that can facilitate the cleavage of the C-O bond of the acetal under non-aqueous or neutral conditions, thus preserving acid-labile groups.

Several reagents have been reported for the efficient and chemoselective deprotection of acetals and ketals, which would be applicable to acetone, ethyl methyl acetal. These methods offer alternatives to traditional aqueous acid hydrolysis.

Table 2: Selected Chemoselective Deprotection Protocols for Ketals

| Reagent | Solvent | Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Bismuth Nitrate Pentahydrate | Dichloromethane | Room Temperature | 85-95 | researchgate.net |

| Cerium(III) Triflate | Wet Acetonitrile | Room Temperature | 90-98 | researchgate.net |

| Molecular Iodine | Acetone | Room Temperature | 92-98 | organic-chemistry.orgnih.gov |

Note: The yields are representative for a range of acetals and ketals as reported in the literature and are expected to be similar for acetone, ethyl methyl acetal.

Transacetalization Reactions with Diverse Carbonyl Compounds and Alcohols

Transacetalization is a process where an existing acetal or ketal reacts with another alcohol or carbonyl compound in the presence of an acid catalyst to form a new acetal or ketal. wikipedia.org This equilibrium-driven reaction can be used to change the protecting group or to introduce an acetal functionality under specific conditions.

Acetone, ethyl methyl acetal can undergo transacetalization with a diol, such as ethylene glycol, to form the corresponding cyclic ketal of acetone and regenerate ethanol and methanol. This reaction is typically driven to completion by removing the lower-boiling alcohols. Conversely, it can react with an excess of a different alcohol to exchange the ethoxy and methoxy (B1213986) groups.

The general mechanism involves the acid-catalyzed formation of the oxocarbenium ion from acetone, ethyl methyl acetal, which is then trapped by the new alcohol or diol. The efficiency of the reaction depends on the relative concentrations of the reactants and the removal of the byproducts. Zirconium tetrachloride is a known catalyst for such transformations. organic-chemistry.org

Reactivity in Carbon-Carbon Bond Forming Reactions

The primary role of the acetal group in the context of carbon-carbon bond forming reactions, such as the Grignard or aldol reactions, is that of a protecting group for the carbonyl functionality. jackwestin.comscribd.com The acetal moiety itself is generally unreactive towards common nucleophiles like Grignard reagents or enolates under anhydrous conditions.

Therefore, the reactivity of a molecule containing an acetone, ethyl methyl acetal group in such reactions would involve a strategy where the acetal protects the ketone while a carbon-carbon bond is formed at another site in the molecule. Following the bond-forming step, the acetal can be hydrolyzed to reveal the original ketone.

For instance, if a molecule contained both an ester and a ketone functional group, the ketone could be selectively protected as acetone, ethyl methyl acetal. The ester could then be reacted with a Grignard reagent. Subsequent acidic workup would not only protonate the resulting alcohol but also hydrolyze the acetal to regenerate the ketone. The success of mixed aldol reactions can also depend on the selective protection of one carbonyl group. libretexts.org

Stability and Degradation Pathways in Various Chemical Environments

The stability of acetone, ethyl methyl acetal is a key factor in its utility as a protecting group. It is generally stable under neutral and basic conditions but labile in the presence of acid. researchgate.net

Specific thermal decomposition studies on acetone, ethyl methyl acetal are not extensively documented in the literature. However, the thermal stability of acetals and ethers, in general, is governed by the strength of the C-O and C-C bonds within the molecule. At elevated temperatures, in the absence of catalysts, homolytic cleavage of these bonds can occur, leading to the formation of radical species.

The likely pathways for thermal decomposition would involve the cleavage of the C-O bonds to form alkoxy and alkyl radicals, or the cleavage of C-C bonds. The subsequent reactions of these radicals would lead to a complex mixture of decomposition products. The presence of oxygen would lead to combustion, producing carbon dioxide and water.

Table 3: Representative Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) |

|---|---|

| CH3-O | ~383 |

| C2H5-O | ~381 |

| (CH3)2C-O | ~370 |

Note: These are average bond energies and can vary depending on the specific molecular environment. They are provided to give a general indication of the relative bond strengths within a molecule like acetone, ethyl methyl acetal.

Chemical Degradation in Specific Media (e.g., Ionic Liquids)

The stability of Acetone, ethyl methyl acetal in ionic liquids is highly dependent on the intrinsic properties of the ionic liquid itself, particularly its acidity or basicity, and the presence of any impurities, such as water. Ionic liquids, while often lauded for their thermal and chemical stability, are not entirely inert and can influence chemical reactions. nih.govmdpi.com

In general, acetals and ketals are known to be stable under basic conditions but are susceptible to hydrolysis under acidic conditions. nih.gov The degradation process involves the protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized carboxonium ion. This intermediate then reacts with a nucleophile, typically water, to yield the corresponding ketone and alcohols.

The expected acid-catalyzed degradation of Acetone, ethyl methyl acetal would proceed as follows:

Protonation: An acidic species within the ionic liquid donates a proton to one of the ether oxygens of the acetal.

Formation of a Carboxonium Ion: The protonated acetal undergoes cleavage to form ethanol or methanol and a resonance-stabilized carboxonium ion. This step is generally considered the rate-determining step in the hydrolysis of acetals and ketals. nih.gov

Nucleophilic Attack: A nucleophile, such as water, present in the ionic liquid attacks the carboxonium ion.

Deprotonation: The resulting intermediate is deprotonated to yield acetone and the corresponding alcohols (ethanol and methanol).

The composition of the ionic liquid, comprising a cation and an anion, can significantly influence this process. Protic ionic liquids, which have a proton that can be donated, or ionic liquids with acidic impurities would be expected to facilitate the degradation of Acetone, ethyl methyl acetal. Conversely, in aprotic and rigorously dried ionic liquids with basic anions, the acetal would exhibit greater stability.

Interactions between the solvent and the substrate can also play a crucial role. For instance, hydrogen bonding interactions between acetone and the anion of an ionic liquid have been observed. ua.esresearchgate.net Similar interactions could potentially influence the stability and degradation pathway of Acetone, ethyl methyl acetal.

Due to the lack of specific experimental studies on the degradation of Acetone, ethyl methyl acetal in ionic liquids, a detailed data table of research findings cannot be provided. However, the general principles of acetal chemistry suggest a susceptibility to degradation in acidic ionic liquid media.

Applications of Acetone, Ethyl Methyl Acetal in Advanced Organic Synthesis and Chemical Processes

Utilization as a Protecting Group for Carbonyls and Diols

Acetals are invaluable in organic synthesis for the temporary protection of carbonyl functionalities (aldehydes and ketones) and diols. libretexts.orglibretexts.orgpearson.com The formation of an acetal (B89532) renders the carbonyl group unreactive towards various nucleophiles and bases, allowing for chemical transformations on other parts of a complex molecule. total-synthesis.com

The primary function of a protecting group is to mask a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. Acetals, including mixed acetals like acetone (B3395972), ethyl methyl acetal, are stable under neutral to strongly basic conditions. libretexts.org This stability makes them effective protecting groups for carbonyl compounds when reactions involving strong bases, organometallic reagents (like Grignard reagents), or hydride reducing agents are to be performed elsewhere in the molecule. libretexts.orgtotal-synthesis.com

The protection of a ketone, such as acetone, with a mixture of ethanol (B145695) and methanol (B129727) would theoretically yield acetone, ethyl methyl acetal. This transformation is typically catalyzed by an acid. The reverse reaction, deprotection, can be achieved by treatment with aqueous acid, regenerating the original carbonyl compound. organic-chemistry.org

Similarly, acetals can be employed to protect 1,2- and 1,3-diols. The reaction of a diol with a ketone in the presence of an acid catalyst forms a cyclic acetal, known as an acetonide when acetone is used. researchgate.net While acetone, ethyl methyl acetal itself is an acyclic acetal, the principles of its formation and cleavage are analogous to those of other acetals used for diol protection.

Table 1: General Conditions for Acetal Formation and Cleavage

| Process | Reagents and Conditions |

| Protection (Acetalization) | Carbonyl compound, alcohol(s), acid catalyst (e.g., TsOH, H2SO4), removal of water |

| Deprotection (Hydrolysis) | Acetal, aqueous acid (e.g., HCl, H2SO4) |

This table presents generalized conditions for acetal chemistry, which are applicable to the conceptual use of acetone, ethyl methyl acetal as a protecting group.

In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect and deprotect different groups at various stages. Orthogonal protecting group strategies involve the use of multiple protecting groups that can be removed under distinct conditions without affecting the others.

Acetals are a key component of many orthogonal protection schemes. Their stability in basic, reductive, and oxidative environments, coupled with their lability in acidic conditions, allows for selective deprotection. For instance, an acetal protecting a ketone can remain intact while a base-labile protecting group, such as an ester, is removed.

While specific examples detailing the use of acetone, ethyl methyl acetal in orthogonal strategies are not readily found, its chemical properties suggest it could be integrated into such synthetic plans. The differential reactivity of the methyl and ethyl ether moieties within the mixed acetal could potentially be exploited for selective cleavage under carefully controlled conditions, although this would likely be challenging.

Role as a Synthetic Intermediate and Building Block

Beyond their role as protecting groups, acetals can also serve as valuable synthetic intermediates and building blocks in the construction of more complex molecules.

The synthesis of natural products often requires the strategic use of protecting groups and the introduction of specific functionalities. Acetals are frequently employed in natural product synthesis to mask carbonyl groups or diols during key transformations. acs.org For example, acetone dimethyl acetal (2,2-dimethoxypropane) is used as a reagent for the preparation of isopropylidene derivatives of sugars and nucleosides, which are important intermediates in the synthesis of various natural products. It also serves as an intermediate in the synthesis of vitamins A and E and carotenoids.

Given its structural similarity, acetone, ethyl methyl acetal could theoretically be used in a similar capacity. The presence of both ethyl and methyl groups might offer different steric or electronic properties that could be advantageous in specific synthetic contexts, although such applications have not been prominently reported.

Acetals and ketals are found in the structures of some biologically active compounds and can be important for their pharmacological activity. acs.org The synthesis of these scaffolds often involves the use of acetal-containing building blocks. While the direct incorporation of acetone, ethyl methyl acetal into pharmacologically relevant scaffolds is not widely documented, the broader class of acetals plays a role in medicinal chemistry. For instance, the development of novel therapeutic agents sometimes involves the synthesis of molecules containing acetal or ketal moieties to improve properties such as solubility or bioavailability. acs.org

The chemical industry utilizes a wide range of organic intermediates for the production of fine chemicals and agrochemicals. Acetals can be valuable precursors in these manufacturing processes. Acetone dimethyl acetal, for example, is an intermediate in the production of some insecticides and fungicides. It is also used as a dehydrating agent and a condensing agent in various chemical reactions. google.com The use of acetone, ethyl methyl acetal as a solvent in organic synthesis has been noted. Its potential as a reactive intermediate in the synthesis of fine chemicals and agrochemicals can be inferred from the utility of similar acetals, although specific industrial applications are not well-documented.

Advanced Reagent Applications in Specific Chemical Transformations

The primary application of acetone, ethyl methyl acetal in advanced organic synthesis is as a protecting group for aldehydes and ketones. Acetal formation is a reversible reaction, typically catalyzed by acid, that converts the reactive carbonyl group into a much less reactive diether functionality. This protection is crucial in complex syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo reactions under neutral or basic conditions.

The stability of the acetal is influenced by the nature of the alkoxy groups. In the case of acetone, ethyl methyl acetal, the presence of two different alkoxy groups (methoxy and ethoxy) can, in principle, offer subtle differences in reactivity compared to symmetrical acetals like 2,2-dimethoxypropane or 2,2-diethoxypropane. The acid-catalyzed hydrolysis of acetals proceeds via the formation of a resonance-stabilized oxocarbenium ion. The rate of this hydrolysis is dependent on the electronic properties of the alkoxy groups. Electron-donating groups stabilize the transition state, leading to faster cleavage.

While specific research detailing the use of acetone, ethyl methyl acetal as a specialized reagent in transformations beyond its protective role is limited, its function as a protecting group is well-established. Below is a table illustrating the general conditions for the protection of a ketone as an acetone, ethyl methyl acetal and its subsequent deprotection.

| Transformation | Reagents and Conditions | Product |

| Protection of a Ketone | Ketone, Methanol, Ethanol, Acid Catalyst (e.g., p-TsOH) | Acetone, ethyl methyl acetal derivative |

| Deprotection of the Acetal | Acetal derivative, Excess Water, Acid Catalyst (e.g., aq. HCl) | Original Ketone, Methanol, Ethanol |

This table provides a general representation of the protection and deprotection reactions involving mixed acetals like acetone, ethyl methyl acetal.

Solvency Properties in Mechanistic and Synthetic Studies

The solvent in which a reaction is conducted can significantly influence its rate, selectivity, and even the reaction mechanism itself. Acetone, ethyl methyl acetal, as a diether, can be classified as a polar aprotic solvent. Its potential utility as a solvent in mechanistic and synthetic studies stems from its relative inertness under non-acidic conditions and its ability to solvate a range of organic compounds.

In mechanistic studies, the choice of solvent is critical for isolating and studying reaction intermediates and transition states. A solvent like acetone, ethyl methyl acetal, with its moderate polarity, could be employed to study reactions where solvent-substrate interactions are being investigated. For example, in studies of nucleophilic substitution or elimination reactions, varying the solvent can provide insights into the reaction pathway (e.g., SN1 vs. SN2).

While specific kinetic or mechanistic studies employing acetone, ethyl methyl acetal as the primary solvent are not widely documented in the literature, its properties can be inferred from the broader class of ethers and acetals. Ethers are known to be relatively non-coordinating solvents, which can be advantageous in reactions involving highly reactive organometallic reagents.

The table below outlines some of the key physical properties of acetone, ethyl methyl acetal that are relevant to its potential application as a solvent.

| Property | Value |

| Molecular Formula | C6H14O2 chemistrysteps.com |

| Molecular Weight | 118.17 g/mol chemistrysteps.com |

| IUPAC Name | 2-ethoxy-2-methoxypropane chemistrysteps.com |

| Synonyms | Acetone, ethyl methyl acetal chemistrysteps.com |

This table summarizes key identifiers and physical properties of the compound.

Advanced Characterization Methodologies and Theoretical Studies

High-Resolution Spectroscopic Analysis for Structural and Conformational Research

Spectroscopic techniques are fundamental in elucidating the precise structure and bonding within the 2-ethoxy-2-methoxypropane molecule. High-resolution methods provide detailed insights into the electronic environment of individual atoms, the nature of functional groups, and the pathways through which the molecule fragments under energetic conditions.

Nuclear Magnetic Resonance (NMR) for Dynamic and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 2-ethoxy-2-methoxypropane by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons in the molecule.

A singlet for the six protons of the two equivalent geminal methyl groups (-C(CH₃)₂).

A singlet for the three protons of the methoxy (B1213986) group (-OCH₃).

A quartet for the two methylene protons of the ethoxy group (-OCH₂CH₃), split by the adjacent methyl protons.

A triplet for the three methyl protons of the ethoxy group (-OCH₂CH₃), split by the adjacent methylene protons.

The integration of these signals would yield a proton ratio of 6:3:2:3, respectively, confirming the count of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides evidence for the five distinct carbon environments within the molecule.

One signal for the two equivalent geminal methyl carbons.

One signal for the quaternary acetal (B89532) carbon (C-2).

One signal for the methoxy carbon.

One signal for the ethoxy methylene carbon.

One signal for the ethoxy methyl carbon.

The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, causing the quaternary carbon and the carbons of the alkoxy groups to appear further downfield compared to the geminal methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethoxy-2-methoxypropane

| Spectrum | Group | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -C(CH₃)₂ | 1.2 - 1.4 | Singlet | 6H |

| -OCH₃ | 3.1 - 3.3 | Singlet | 3H | |

| -OCH₂CH₃ | 3.4 - 3.6 | Quartet | 2H | |

| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | 3H | |

| ¹³C NMR | -C(C H₃)₂ | ~25 | - | - |

| -C (CH₃)₂ | ~100 | - | - | |

| -OC H₃ | ~49 | - | - | |

| -OC H₂CH₃ | ~57 | - | - | |

| -OCH₂C H₃ | ~15 | - | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. For 2-ethoxy-2-methoxypropane, these methods are particularly useful for confirming the presence of the acetal linkage (C-O-C-O-C).

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to C-H and C-O bond vibrations.

C-H Stretching: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching in the methyl and methylene groups.

C-O Stretching: The most diagnostic feature for an acetal is a series of strong C-O stretching bands. Typically, ethers and acetals display prominent absorptions in the 1050-1250 cm⁻¹ region. The mixed nature of the ethoxy and methoxy groups would likely result in multiple strong peaks within this "fingerprint region".

C-H Bending: Absorptions corresponding to C-H bending and deformation vibrations are expected between 1365 and 1470 cm⁻¹.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information on the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of 2-ethoxy-2-methoxypropane is characterized by the absence of a prominent molecular ion peak (M⁺ at m/z 118) due to its instability, and several key fragment ions.

The primary fragmentation mechanism for acetals and ethers is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to an oxygen atom. This process is driven by the formation of a stable, resonance-stabilized oxonium ion.

Key fragmentation pathways for 2-ethoxy-2-methoxypropane include:

Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage can lead to the loss of an ethyl radical from the ethoxy group, resulting in a resonance-stabilized cation at m/z 89 .

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond between the quaternary carbon and one of the geminal methyl groups is highly favorable, leading to the formation of a stable tertiary oxonium ion at m/z 103 . A subsequent or alternative fragmentation involves the loss of the methyl radical from the methoxy group, which would also result in a stable cation.

Formation of the base peak (m/z 43): The most abundant ion, or base peak, is often the acetyl cation, [CH₃CO]⁺, which has an m/z of 43. Its formation involves a more complex rearrangement.

Formation of other significant ions: The ions at m/z 73 and m/z 31 are also prominent. The m/z 73 ion likely corresponds to the [C(CH₃)₂(OCH₃)]⁺ fragment formed by the loss of an ethoxy radical. The m/z 31 ion is characteristic of a methoxy fragment, [CH₂OH]⁺ or [OCH₃]⁺.

Table 2: Major Fragment Ions in the Mass Spectrum of 2-Ethoxy-2-methoxypropane

| m/z Value | Proposed Fragment Structure | Proposed Origin |

|---|---|---|

| 103 | [C(CH₃)(OCH₃)(OCH₂CH₃)]⁺ | Loss of •CH₃ |

| 89 | [C(CH₃)₂(OCH₃)]⁺ •OCH₂CH₃ | Loss of •CH₂CH₃ |

| 73 | [C(CH₃)₂(OCH₃)]⁺ | Loss of •OCH₂CH₃ |

| 43 | [CH₃CO]⁺ | Base Peak (via rearrangement) |

| 31 | [OCH₃]⁺ | Methoxy fragment |

Computational Chemistry and Molecular Modeling

Theoretical methods provide a powerful complement to experimental data, offering insights into the electronic structure, stability, and conformational landscape of molecules that can be difficult to probe directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-ethoxy-2-methoxypropane, DFT calculations can be employed to predict a variety of molecular properties with high accuracy.

Geometric Optimization: DFT can determine the lowest-energy three-dimensional structure of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: DFT methods can accurately calculate spectroscopic parameters. Theoretical predictions of ¹H and ¹³C NMR chemical shifts and vibrational (IR and Raman) frequencies can be compared with experimental spectra to confirm structural assignments and aid in the interpretation of complex spectral features.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds (C-C and C-O), 2-ethoxy-2-methoxypropane can exist in various spatial arrangements, known as conformations or conformers, which arise from rotation around these bonds. Conformational analysis is the study of the energies and relative stabilities of these different arrangements.

A Potential Energy Surface (PES) is a theoretical map that describes the energy of a molecule as a function of its geometry. By systematically rotating key dihedral angles (e.g., around the C-O bonds of the ethoxy and methoxy groups) and calculating the energy at each point using methods like DFT, a PES can be generated.

Identification of Stable Conformers: The minima on the PES correspond to stable, low-energy conformers. For 2-ethoxy-2-methoxypropane, this analysis would reveal the preferred orientations of the ethyl and methyl groups relative to each other, which are governed by a balance of steric hindrance and electronic effects. Staggered conformations, which minimize steric repulsion, are generally expected to be energy minima.

Rotational Barriers: The energy maxima on the PES represent transition states between conformers and define the energy barriers for rotation. These barriers provide insight into the molecule's flexibility and the rate of interconversion between different conformations at a given temperature. Eclipsed conformations, where groups overlap, typically correspond to these energy maxima due to increased torsional and steric strain.

This theoretical approach provides a detailed picture of the molecule's dynamic behavior and the relative populations of its different shapes in a given environment.

Reaction Pathway Simulation and Transition State Characterization

While specific computational studies detailing the reaction pathway simulation for the formation of 2-ethoxy-2-methoxypropane are not extensively documented in publicly available literature, the principles of its formation and hydrolysis are well-understood through theoretical studies of analogous acetal and ketal compounds. The formation of an acetal is a reversible acid-catalyzed reaction, and computational models often investigate the reverse reaction—hydrolysis—to characterize the transition states and intermediates involved.

The acid-catalyzed hydrolysis of acetals proceeds via a mechanism involving the protonation of an alkoxy group, followed by its departure as an alcohol to form a resonance-stabilized carboxonium ion. nih.govresearchgate.net This step is generally considered the rate-determining step of the reaction. nih.govresearchgate.net The subsequent attack by a water molecule and deprotonation yields a hemiacetal, which then undergoes a similar sequence to yield the parent ketone and another molecule of alcohol.

Computational chemistry provides powerful tools to model these pathways. Quantum mechanical methods, such as Density Functional Theory (DFT) and semi-empirical methods (like AM1, MNDO, and PM3), are employed to calculate the geometries and energies of reactants, intermediates, transition states, and products. ias.ac.in For instance, a computational study on the aqueous hydrolysis of a similar ketal, 2,2-dimethoxypropane, utilized DFT (ωB97XD/Def2-SVP) to model the reaction, including the explicit participation of water molecules in proton transfer via cyclic eight-membered ring transition states. ic.ac.uk

These simulations allow for the characterization of the transition state structure, confirming the development of a significant positive charge on the central carbon atom, consistent with an SN1-like process. nih.gov The calculated activation energies provide insight into the reaction kinetics. An example of the data generated from such a simulation for the hydrolysis of 2,2-dimethoxypropane is presented below, illustrating the relative energy changes throughout the reaction pathway. ic.ac.uk

Table 1: Illustrative Relative Energies for the Simulated Aqueous Hydrolysis of 2,2-Dimethoxypropane ic.ac.uk This table is based on a computational model of a related compound and serves to illustrate the type of data generated from reaction pathway simulations.

| Species | Relative Energy (kcal/mol) |

| Ketal + 3 H₂O | 0.0 |

| TS1: Ketal to Enol Intermediate | 36.8 |

| Hemiketal | 5.0 |

| TS3: Hemiketal to Ketone | 28.4 |

| Ketone + 2 MeOH + 2 H₂O | 1.0 |

| TS refers to Transition State. Data calculated at the ωB97XD/Def2-TSVPPD level of theory. |

This theoretical approach is invaluable for understanding the electronic and steric factors that influence acetal stability and reactivity, providing a molecular-level picture of the reaction dynamics.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS for water content analysis)

Chromatographic techniques are essential for the analysis of 2-ethoxy-2-methoxypropane, particularly for assessing its purity and for monitoring the progress of its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose due to the compound's volatility.

Purity Assessment: GC-MS analysis allows for the separation of 2-ethoxy-2-methoxypropane from potential impurities, followed by its unambiguous identification based on its mass spectrum. The PubChem database records a mass spectrum for 2-ethoxy-2-methoxypropane, confirming its amenability to this technique. nih.gov The mass spectrum is characterized by a specific fragmentation pattern, with a prominent peak at a mass-to-charge ratio (m/z) of 43. nih.gov Impurities that might be present in a sample include unreacted starting materials (acetone, ethanol (B145695), methanol), byproducts such as the symmetric acetals (2,2-dimethoxypropane and 2,2-diethoxypropane), or degradation products. The high resolution of gas chromatography can effectively separate these components, and mass spectrometry provides confident identification and quantification.

Reaction Monitoring: During the synthesis of 2-ethoxy-2-methoxypropane, GC-MS can be used to monitor the reaction in real-time or by analyzing aliquots taken at different time intervals. This allows for the optimization of reaction conditions (e.g., temperature, catalyst concentration, reaction time) by tracking the consumption of reactants and the formation of the desired product. It also enables the detection and quantification of byproducts, which is crucial for maximizing yield and purity. For instance, in related syntheses, chromatographic separation is a key step to achieving high product purity, such as the 99.3% purity obtained for 2-methoxypropene after separation from methanol (B129727) and unreacted 2,2-dimethoxypropane. chemicalbook.com

While GC-MS is excellent for analyzing organic components, the analysis of water content, which is critical in acetal chemistry as water can drive the equilibrium back towards hydrolysis, is typically performed using Karl Fischer titration. This method is highly specific and accurate for quantifying trace amounts of water and is often used as a complementary technique to chromatographic purity analysis.

Ultrasonic Measurements for Molecular Interactions in Mixtures

Ultrasonic measurements provide a powerful, non-destructive method for investigating the physicochemical properties and molecular interactions in liquid mixtures, such as those containing 2-ethoxy-2-methoxypropane. By measuring the velocity of ultrasonic waves through a binary mixture of the acetal and a solvent at various compositions and temperatures, it is possible to derive a range of thermodynamic and acoustical parameters.

The fundamental measurements are ultrasonic velocity (U) and density (ρ) of the liquid mixtures. From these experimental values, other parameters are calculated, including:

Adiabatic Compressibility (βad): A measure of the substance's resistance to compression under adiabatic conditions.

Intermolecular Free Length (Lf): The distance between the surfaces of adjacent molecules.

Acoustic Impedance (Z): The resistance offered by the medium to the propagation of sound waves.

To gain deeper insight into molecular interactions, the deviation of these properties from ideal behavior is studied by calculating "excess" parameters (e.g., excess adiabatic compressibility, βEad; excess intermolecular free length, LEf; excess ultrasonic velocity, UE). The sign and magnitude of these excess values indicate the nature and strength of interactions between the component molecules. A negative deviation in excess compressibility, for example, suggests strong intermolecular interactions (such as dipole-dipole interactions or hydrogen bonding) leading to a more compact and less compressible structure than in an ideal mixture. computersciencejournal.org

Studies on structurally similar compounds, like 2-ethoxyethanol, demonstrate this application. In binary mixtures, the ultrasonic velocity was observed to change with the mole fraction of the components and the frequency of the ultrasound, indicating significant molecular interactions. computersciencejournal.org The calculated excess parameters provided insights into the cohesive forces between the unlike molecules. computersciencejournal.org

Table 2: Example of Ultrasonic Velocity and Derived Parameters for a Binary Mixture of Diethylenetriamine (DETA) and 2-Ethoxyethanol at 296 K computersciencejournal.org This table, based on a study of the closely related 2-ethoxyethanol, illustrates the data obtained from ultrasonic measurements to probe molecular interactions.

| Mole Fraction of DETA | Ultrasonic Velocity (m/s) at 1 MHz | Adiabatic Compressibility (βad x 10-10 m²/N) | Intermolecular Free Length (Lf x 10-11 m) |

| 0.0000 | 1318 | 6.07 | 4.95 |

| 0.1001 | 1380 | 5.37 | 4.66 |

| 0.2012 | 1435 | 4.83 | 4.42 |

| 0.3018 | 1485 | 4.41 | 4.22 |

| 0.4014 | 1530 | 4.06 | 4.05 |

| 0.5011 | 1575 | 3.75 | 3.89 |

| 0.6002 | 1618 | 3.48 | 3.75 |

| 0.7001 | 1655 | 3.27 | 3.63 |

| 0.8000 | 1685 | 3.11 | 3.54 |

| 0.9001 | 1715 | 2.96 | 3.46 |

| 1.0000 | 1740 | 2.84 | 3.39 |

The increasing ultrasonic velocity and decreasing compressibility and free length with increasing concentration of DETA in 2-ethoxyethanol suggest strong cohesive forces and interactions between the two components. computersciencejournal.org A similar experimental approach for 2-ethoxy-2-methoxypropane would yield valuable information on its interaction with various solvents.

Environmental Considerations and Green Chemistry Aspects

Biodegradation Pathways and Biotransformation Studies of Acetals

The biodegradation of Acetone (B3395972), ethyl methyl acetal (B89532) is anticipated to commence with hydrolysis, a reaction that is generally catalyzed by acidic conditions but can also be facilitated by microbial enzymes. chemistrysteps.comorganicchemistrytutor.comacs.orgyoutube.comyoutube.com This initial step breaks the ketal linkage, yielding the parent ketone and alcohols.

Inferred Biodegradation Pathway of Acetone, ethyl methyl acetal

| Step | Reaction | Products | Subsequent Microbial Metabolism |

| 1. Hydrolysis | Cleavage of the ketal bonds | Acetone, Methanol (B129727), Ethanol (B145695) | Each of these products can be further metabolized by various microorganisms. |

| 2. Acetone Metabolism | Oxidation via monooxygenase | Methyl acetate | Hydrolyzed to acetic acid and methanol. nih.govnih.gov |

| 3. Methanol Metabolism | Oxidation | Formaldehyde and then Formic Acid | Enters one-carbon metabolism pathways. |

| 4. Ethanol Metabolism | Oxidation | Acetaldehyde and then Acetic Acid | Enters the citric acid cycle. researchgate.netresearchgate.netmdpi.com |

Following hydrolysis, the resulting acetone, methanol, and ethanol are readily biodegradable by a wide range of microorganisms present in the environment. researchgate.netresearchgate.netmdpi.comitmedicalteam.pl For instance, certain bacteria can metabolize acetone through an oxidation pathway involving a Baeyer-Villiger monooxygenase, which converts acetone to methyl acetate. nih.govnih.gov This ester is then hydrolyzed to acetic acid and methanol, which are common metabolites in microbial pathways. nih.govnih.gov Ethanol and methanol are typically oxidized by alcohol dehydrogenases to their corresponding aldehydes and then to carboxylic acids, which can then enter central metabolic pathways like the citric acid cycle. researchgate.netresearchgate.netmdpi.com

Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are central to the biotransformation of acetals and ketals. researchgate.netmdpi.comrsc.org While specific hydrolases for Acetone, ethyl methyl acetal have not been extensively studied, the general mechanism of enzymatic hydrolysis of such compounds is well-understood and is analogous to the acid-catalyzed chemical hydrolysis. acs.orgwikipedia.org

Eco-Friendly Production and Derivatization Strategies

Traditional methods for synthesizing acetals and ketals often rely on homogeneous acid catalysts, which can be corrosive, difficult to separate from the reaction mixture, and can generate significant waste. mdpi.comacs.orgnih.gov Green chemistry principles have driven the development of more environmentally benign alternatives.

One of the most promising approaches is the use of solid acid catalysts . These materials, which include zeolites, ion-exchange resins, and acid-activated clays, offer several advantages over their homogeneous counterparts. mdpi.com They are generally less corrosive, easily separable from the reaction mixture (allowing for simple product purification), and can often be regenerated and reused multiple times, which minimizes waste. mdpi.commdpi.com

Comparison of Catalysts for Ketal Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acids | Sulfuric acid, p-Toluenesulfonic acid | High catalytic activity | Corrosive, difficult to separate, waste generation |

| Solid Acids | Zeolites, Amberlyst resins, Acid-activated clays | Reusable, non-corrosive, easy separation | Potentially lower activity than homogeneous catalysts |

| Metal Complexes | Cobalt(II) complexes | High efficiency under mild, solvent-free conditions | Cost and potential toxicity of the metal |

Reactive distillation is another green engineering approach that can be applied to the synthesis of acetals and ketals. acs.orgcolab.wsresearchgate.netresearchgate.net This technique combines the chemical reaction and the separation of products into a single unit. For equilibrium-limited reactions like ketal formation, the continuous removal of the product (the ketal) and/or a by-product (water) from the reaction zone shifts the equilibrium towards the product side, leading to higher conversions and yields. acs.orgcolab.ws This process intensification can also lead to significant energy savings and reduced capital costs.

Furthermore, conducting these syntheses under solvent-free conditions represents a significant step towards greener processes. mdpi.com By eliminating the need for a solvent, this approach reduces waste, lowers costs, and minimizes the environmental and health hazards associated with many organic solvents.

Waste Minimization and By-product Utilization in Acetal Chemistry

Waste minimization in the production of Acetone, ethyl methyl acetal and other acetals is closely linked to the eco-friendly production strategies discussed above. The use of recyclable solid acid catalysts is a prime example of waste reduction at the source. mdpi.com

A notable strategy for by-product utilization in ketal chemistry involves the valorization of glycerol (B35011). researchgate.netmdpi.commdpi.comresearchgate.net Glycerol is a major by-product of the biodiesel industry, and its overproduction has led to a decrease in its market value. mdpi.commdpi.comresearchgate.net The chemical conversion of this crude glycerol into value-added products is a key aspect of a sustainable bio-refinery concept. Glycerol can be reacted with ketones, such as acetone, to produce ketals like solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). mdpi.comresearchgate.net This not only provides a useful product (solketal can be used as a fuel additive) but also utilizes a waste stream from another industrial process, thereby contributing to a circular economy. researchgate.netmdpi.commdpi.comresearchgate.net

The general synthesis of acetals and ketals produces water as the primary by-product. wikipedia.orgbyjus.comgoogle.com In conventional synthesis, this water must be removed to drive the reaction to completion. In processes like reactive distillation, the separated water is a clean stream that does not require extensive treatment before disposal or reuse.

Future Research Directions and Emerging Trends

Development of Enantioselective Synthesis for Chiral Analogues

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. wikipedia.org Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate, are a well-established strategy to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk Future research is directed towards the development of methods for the enantioselective synthesis of chiral analogues of acetone (B3395972), ethyl methyl acetal (B89532). This involves creating ketals where the introduction of the two different alkoxy groups (methoxy and ethoxy) across a prochiral ketone creates a new stereocenter.

One promising approach is the use of chiral auxiliaries. wikipedia.org These are enantiomerically pure compounds that can be temporarily attached to the substrate to direct the stereoselectivity of a reaction. sigmaaldrich.com For instance, a chiral diol could be used to form a temporary cyclic ketal, which is then opened with a different alcohol to yield a chiral mixed ketal. The auxiliary can then be cleaved and potentially recycled. york.ac.uk Research in this area would focus on designing new, highly effective, and recyclable chiral auxiliaries specifically for the synthesis of acyclic mixed ketals. arizona.edusfu.ca

Another avenue of exploration is the development of chiral catalysts for the direct asymmetric acetalization. This would involve the use of chiral Brønsted or Lewis acids to catalyze the sequential addition of two different alcohols to a ketone, with the catalyst controlling the facial selectivity of the nucleophilic attack. The goal is to achieve high enantiomeric excess (ee) in the final chiral ketal product.

Table 1: Strategies for Enantioselective Synthesis of Chiral Ketals

| Strategy | Description | Key Research Focus |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.org | Design of novel, efficient, and recyclable auxiliaries for acyclic ketal synthesis. arizona.edusfu.ca |

| Chiral Catalysis | Use of chiral Brønsted or Lewis acids to control the stereochemical outcome of the acetalization reaction. | Development of highly active and enantioselective catalysts for mixed ketal formation. |